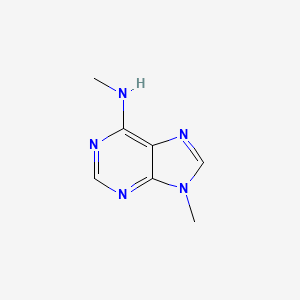![molecular formula C12H19NS B6619347 2-[(4-tert-butylphenyl)amino]ethane-1-thiol CAS No. 29092-91-9](/img/structure/B6619347.png)
2-[(4-tert-butylphenyl)amino]ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-tert-butylphenyl)amino]ethane-1-thiol, also known as TBET, is an organosulfur compound with a wide range of applications in scientific research. TBET is a colorless liquid with a pungent odor and is highly flammable. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry and as a catalyst in various reactions. TBET is also used in the manufacture of pharmaceuticals, agrochemicals, and other organic products.
Wirkmechanismus
2-[(4-tert-butylphenyl)amino]ethane-1-thiol acts as a nucleophile, meaning it can react with electrophiles to form covalent bonds. It is also an acid catalyst, meaning it can increase the rate of a reaction by protonating the reactants. 2-[(4-tert-butylphenyl)amino]ethane-1-thiol can also act as a ligand, binding to metal ions such as copper, iron, and zinc and forming coordination complexes.
Biochemical and Physiological Effects
2-[(4-tert-butylphenyl)amino]ethane-1-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolism, including cytochrome P450 and monoamine oxidase. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-tert-butylphenyl)amino]ethane-1-thiol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. It is also relatively stable, and it has a low toxicity. However, 2-[(4-tert-butylphenyl)amino]ethane-1-thiol can be volatile and flammable, and it can react with other chemicals if not stored properly.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(4-tert-butylphenyl)amino]ethane-1-thiol. These include the development of new synthetic methods for its synthesis, the investigation of its effects on other biochemical and physiological processes, and the development of new applications for its use. Additionally, further research could be conducted on the potential toxicity of 2-[(4-tert-butylphenyl)amino]ethane-1-thiol, as well as its potential for use as a drug or therapeutic agent.
Synthesemethoden
2-[(4-tert-butylphenyl)amino]ethane-1-thiol is synthesized through the reaction of 4-tert-butylphenol with thiourea in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by distillation. The yield of 2-[(4-tert-butylphenyl)amino]ethane-1-thiol can be increased by using a higher concentration of thiourea and a lower concentration of acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-[(4-tert-butylphenyl)amino]ethane-1-thiol is used in a wide range of scientific research applications, including the synthesis of novel compounds and the study of reaction mechanisms. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological processes. 2-[(4-tert-butylphenyl)amino]ethane-1-thiol has been used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression.
Eigenschaften
IUPAC Name |
2-(4-tert-butylanilino)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-12(2,3)10-4-6-11(7-5-10)13-8-9-14/h4-7,13-14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFAGJFSAFUKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)





![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)




